

(2-Bromo-5-methoxyphenyl)methanamine: A Strategic Building Block for Advanced Synthesis

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Compound of Interest

Compound Name:	(2-Bromo-5-methoxyphenyl)methanamine
Cat. No.:	B1593238

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Abstract

(2-Bromo-5-methoxyphenyl)methanamine, also known as 2-bromo-5-methoxybenzylamine, is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure, featuring a nucleophilic primary amine and a versatile aryl bromide, positions it as a strategic starting material for the synthesis of complex molecular architectures. The methoxy substituent further modulates the electronic properties of the aromatic ring, influencing its reactivity. This guide provides a comprehensive technical overview of the compound's properties, synthesis, and reactivity, with a focus on its application in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental insights and protocols are provided to serve as a practical resource for researchers, chemists, and professionals engaged in drug discovery and development.

Core Chemical Identity and Properties

A foundational understanding of a reagent's physicochemical properties is critical for its effective use in synthesis, including reaction setup, purification, and storage. **(2-Bromo-5-methoxyphenyl)methanamine** is a substituted benzylamine derivative whose key properties are summarized below.

Property	Data	Reference(s)
CAS Number	887581-09-1	[1]
Molecular Formula	C ₈ H ₁₀ BrNO	[1]
Molecular Weight	216.07 g/mol	[1]
IUPAC Name	(2-bromo-5-methoxyphenyl)methanamine	[1]
Appearance	White powder (as per a specific synthesis)	[2]
pKa (Predicted)	~9.5 (amine), indicative of typical benzylamine basicity	
Solubility	Soluble in common organic solvents (e.g., THF, EtOAc, CH ₂ Cl ₂)	[2]

Synthesis and Provenance

While **(2-Bromo-5-methoxyphenyl)methanamine** is available from various commercial chemical vendors, understanding its synthesis is crucial for scalability and cost management in larger projects. A prevalent and reliable laboratory-scale synthesis involves the reduction of the corresponding benzonitrile.

Protocol: Synthesis via Borane-Mediated Nitrile Reduction

This method is widely employed due to the high efficiency and chemoselectivity of borane reagents for nitrile reduction.

Causality Behind Experimental Choices:

- Reagent: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent. It is a milder alternative to lithium aluminum hydride (LAH) and exhibits excellent functional group tolerance, selectively reducing the nitrile without affecting the aryl bromide or methoxy ether.

- Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic, preventing the quenching of the borane reagent, and effectively solubilizes both the starting material and the reagent complex.
- Quenching: The reaction is quenched carefully with water and a basic solution (e.g., sodium carbonate) to neutralize the reaction and hydrolyze the borane-amine complex, liberating the free amine product.^[2]
- Purification: Extraction with a suitable organic solvent like ethyl acetate (EtOAc) followed by column chromatography ensures the isolation of the target compound in high purity.^[2]

Step-by-Step Methodology:^[2]

- Inert Atmosphere: A flame-dried round-bottom flask is charged with 2-bromo-5-methoxybenzonitrile (1.0 eq) and dry tetrahydrofuran (THF). The flask is purged with an inert gas (e.g., Argon or Nitrogen).
- Reagent Addition: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-tetrahydrofuran complex (1.6 eq) is added slowly via syringe or dropping funnel over 30 minutes.
- Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting nitrile.
- Workup and Quenching: The reaction is carefully quenched by the slow, dropwise addition of ice water, followed by a saturated aqueous solution of sodium carbonate.
- Extraction: The THF is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with ethyl acetate.
- Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
- Purification: The resulting crude product is purified by silica gel column chromatography to yield **(2-bromo-5-methoxyphenyl)methanamine**.

Trustworthiness through Validation: The identity and purity of the synthesized product must be rigorously confirmed. Standard characterization techniques include ^1H NMR and ^{13}C NMR spectroscopy to verify the structure, and LC-MS to confirm the molecular weight ($[\text{M}+\text{H}]^+$ at m/z 216.9, 219.0).[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **(2-bromo-5-methoxyphenyl)methanamine** stems from the distinct reactivity of its two primary functional handles: the primary amine and the aryl bromide. This allows for sequential or orthogonal functionalization, making it a valuable building block.

Transformations of the Primary Amine

The benzylamine moiety is a potent nucleophile and a key site for molecular elaboration.

- N-Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amide or sulfonamide linkages. This is fundamental for building peptide-like structures or introducing pharmacophoric groups.
- Reductive Amination: Undergoes reductive amination with aldehydes and ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines.[3][4] This is one of the most powerful C-N bond-forming reactions in medicinal chemistry.[3]
- N-Alkylation: Can be alkylated using alkyl halides, though this method can sometimes lead to over-alkylation. Reductive amination is often the preferred method for controlled synthesis of secondary amines.
- Protecting Group Chemistry: The amine can be easily protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate, to mask its nucleophilicity during subsequent transformations on the aromatic ring.

Caption: Key synthetic transformations of the primary amine functionality.

Transformations of the Aryl Bromide

The $\text{C}(\text{sp}^2)\text{-Br}$ bond is an exceptionally powerful functional handle for constructing C-C and C-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

- Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[5][6][7] It is a robust and widely used method for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals. [7]
- Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[8][9][10] This provides a direct route to complex diarylamines or N-aryl heterocycles, which are important structures in medicinal chemistry. [11]
- Sonogashira Coupling: The coupling with a terminal alkyne provides access to aryl alkynes, which are versatile intermediates for further transformations or can be target structures themselves.
- Heck Coupling: Reaction with an alkene allows for the formation of substituted styrenyl derivatives.

Caption: Major palladium-catalyzed cross-coupling reactions of the aryl bromide.

Strategic Application in Drug Discovery

The true power of **(2-bromo-5-methoxyphenyl)methanamine** in a drug discovery context lies in the orthogonal nature of its functional groups. A researcher can first modify the amine (e.g., via acylation or reductive amination) and then, in a subsequent step, use the aryl bromide as a handle for a cross-coupling reaction. This modular "build-and-couple" strategy allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate. This approach is invaluable for structure-activity relationship (SAR) studies, where systematic modifications are made to a molecular scaffold to optimize biological activity and pharmacokinetic properties. The 5-methoxy group also provides a potential site for metabolic modification *in vivo*, a factor to be considered in drug design.

Safety and Handling

As with all laboratory chemicals, **(2-bromo-5-methoxyphenyl)methanamine** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
- Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[\[12\]](#) If eye contact occurs, rinse cautiously with water for several minutes.[\[12\]](#) In case of inhalation, move to fresh air.[\[12\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the material's specific Safety Data Sheet (SDS) before use for complete hazard and handling information.

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